molecular formula C12H12ClN3O2 B1206916 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole CAS No. 54708-68-8

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole

Cat. No. B1206916
CAS RN: 54708-68-8
M. Wt: 265.69 g/mol
InChI Key: FBCZATUQGDWDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . They are known to exhibit a wide range of biological activities.


Molecular Structure Analysis

The compound contains a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . It also has a chlorophenyl group, a methoxy group, and a methylcarbamoyl group attached to it.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the reactive nitrogen atoms in the ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Regiospecific Synthesis : The synthesis of pyrazole derivatives, including those structurally related to 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole, is regiospecific. The correct identification of the regioisomer formed is crucial, and X-ray crystallography provides unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

  • Synthesis for Biological Activities : Compounds like 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole serve as intermediates in synthesizing biologically active compounds, particularly in cancer therapy. These derivatives exhibit potential biological activities and are significant in the study of anticancer agents (Liu, Xu, & Xiong, 2017).

Chemical and Molecular Studies

  • Molecular Docking and Quantum Chemical Calculations : These compounds have been studied using molecular docking and quantum chemical calculations, exploring their potential in biological contexts like anticancer and antimicrobial applications (Viji et al., 2020).

  • Crystal Structure Analysis : Studies include crystal structure and Hirshfeld surface analysis, providing detailed insight into the molecular interactions and properties of such compounds (Aydın et al., 2021).

Applications in Fungicide Development

  • Development of Novel Fungicides : Certain pyrazole derivatives are used in developing novel fungicides, showing high activity against fungi. These compounds have been used as radiotracers in metabolism, toxicology, and environmental studies (Liu et al., 2011).

Antimicrobial and Anticancer Research

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives with specific substituents have shown significant antimicrobial and anticancer activity, making them potential candidates for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Some pyrazole derivatives are effective corrosion inhibitors for metals like steel in acidic solutions. They are studied using gravimetric, electrochemical, and theoretical methods to understand their interaction with metal surfaces (Yadav, Gope, Kumari, & Yadav, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Pyrazoles are known to interact with various enzymes and receptors in biological systems .

properties

IUPAC Name

1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-14-12(17)10-7-11(18-2)16(15-10)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCZATUQGDWDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203173
Record name 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole

CAS RN

54708-68-8
Record name 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 5
Reactant of Route 5
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.